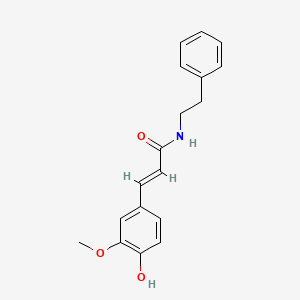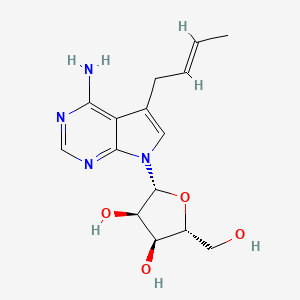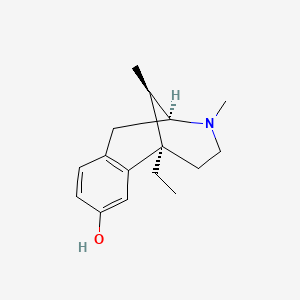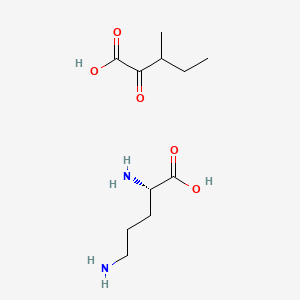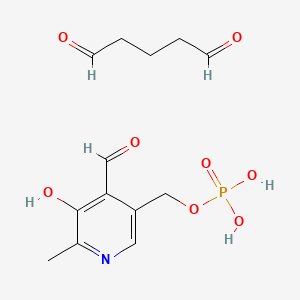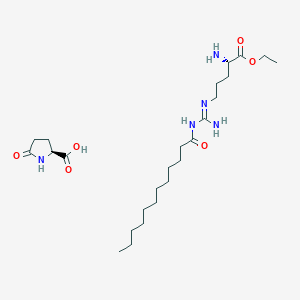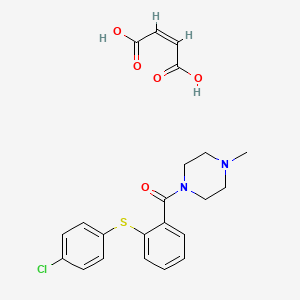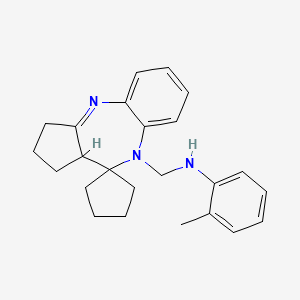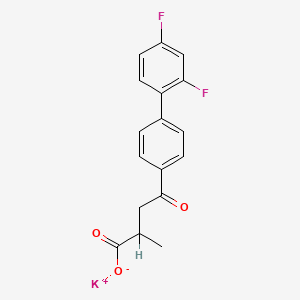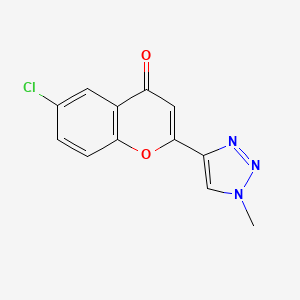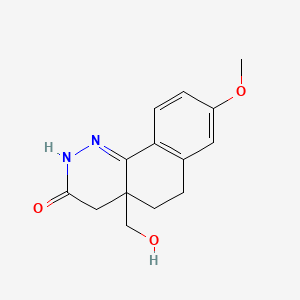
4,4a,5,6-Tetrahydro-4a-(hydroxymethyl)-8-methoxybenzo(h)cinnolin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4a,5,6-Tetrahydro-4a-(hydroxymethyl)-8-methoxybenzo(h)cinnolin-3(2H)-one is a complex organic compound that belongs to the benzo(h)cinnolin family. This compound is characterized by its unique structure, which includes a tetrahydrobenzo(h)cinnolin core with hydroxymethyl and methoxy functional groups. It has garnered interest in various fields of scientific research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4a,5,6-Tetrahydro-4a-(hydroxymethyl)-8-methoxybenzo(h)cinnolin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo(h)cinnolin Core: The initial step involves the cyclization of appropriate precursors to form the benzo(h)cinnolin core. This can be achieved through a series of condensation reactions.
Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.
Methoxylation: The methoxy group is introduced through a methylation reaction, typically using methanol or a methylating agent like dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4a,5,6-Tetrahydro-4a-(hydroxymethyl)-8-methoxybenzo(h)cinnolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to modify the benzo(h)cinnolin core or the functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction can lead to various reduced forms of the benzo(h)cinnolin core.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological assays, particularly in enzyme inhibition studies.
Medicine: Preliminary pharmacological studies suggest that it may have therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4a,5,6-Tetrahydro-4a-(hydroxymethyl)-8-methoxybenzo(h)cinnolin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4,4a,5,6-Tetrahydro-4a-(hydroxymethyl)-benzo(h)cinnolin-3(2H)-one: Lacks the methoxy group, which may alter its pharmacological properties.
4,4a,5,6-Tetrahydro-8-methoxybenzo(h)cinnolin-3(2H)-one: Lacks the hydroxymethyl group, affecting its reactivity and biological activity.
Uniqueness
4,4a,5,6-Tetrahydro-4a-(hydroxymethyl)-8-methoxybenzo(h)cinnolin-3(2H)-one is unique due to the presence of both hydroxymethyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
126703-15-9 |
|---|---|
Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
4a-(hydroxymethyl)-8-methoxy-2,4,5,6-tetrahydrobenzo[h]cinnolin-3-one |
InChI |
InChI=1S/C14H16N2O3/c1-19-10-2-3-11-9(6-10)4-5-14(8-17)7-12(18)15-16-13(11)14/h2-3,6,17H,4-5,7-8H2,1H3,(H,15,18) |
InChI Key |
JGHBQUBXLVAUMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=NNC(=O)CC3(CC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


